(4-(Furan-2-carbonyl)piperazin-1-yl)(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)methanone
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Overview
Description
(4-(Furan-2-carbonyl)piperazin-1-yl)(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)methanone is a useful research compound. Its molecular formula is C22H19N5O5S and its molecular weight is 465.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
New Synthesis Approaches : A study discussed the synthesis of various heterocyclic compounds, including those similar to the compound , using different reagents and synthetic routes, highlighting the advancements in chemical synthesis techniques (Abdelhamid et al., 2012).
Corrosion Inhibition : Research has shown that similar compounds exhibit significant corrosion inhibition properties for mild steel in acidic mediums. This indicates potential applications in industrial corrosion prevention (Singaravelu et al., 2022).
Biological and Pharmacological Applications
Antidepressant and Antianxiety Activities : Compounds structurally related to (4-(Furan-2-carbonyl)piperazin-1-yl)(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)methanone have shown promising antidepressant and antianxiety effects in preclinical studies (Kumar et al., 2017).
Anti-inflammatory and Antibacterial Agents : Certain derivatives have been synthesized with reported success in exhibiting anti-inflammatory and antibacterial activities, suggesting potential for medical applications (Ravula et al., 2016).
Potential in Antipsychotic Medication : Research on structurally similar compounds showed affinity for dopamine and serotonin receptors, indicating potential use in antipsychotic medication (Raviña et al., 2000).
Cytotoxic Activity Against Cancer Cells : Novel compounds bearing imidazo[2,1-b]thiazole scaffolds, related to the compound , have demonstrated cytotoxicity against human cancer cell lines, suggesting potential in cancer research (Ding et al., 2012).
Antimicrobial Activities : Studies on azole derivatives, including those structurally similar to the compound in focus, showed antimicrobial activities against tested microorganisms, indicating potential in antimicrobial drug development (Başoğlu et al., 2013).
Anti-mycobacterial Chemotypes : Certain derivatives have been identified as new anti-mycobacterial chemotypes, showing potential in tuberculosis treatment (Pancholia et al., 2016).
Future Directions
Properties
IUPAC Name |
furan-2-yl-[4-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O5S/c1-14-19(21(29)25-9-7-24(8-10-25)20(28)18-6-3-11-32-18)33-22-23-17(13-26(14)22)15-4-2-5-16(12-15)27(30)31/h2-6,11-13H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHFHAJFAPDREV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N4CCN(CC4)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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